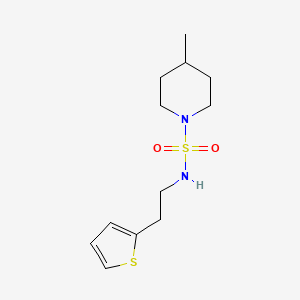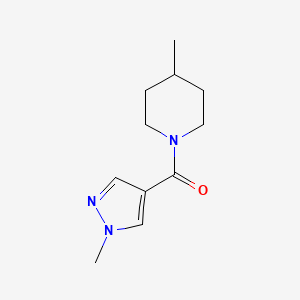
4-(Cyclohexylmethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)piperazin-2-one, also known as PIPER, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a chemical formula C12H21N3O and a molecular weight of 223.32 g/mol. PIPER is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)piperazin-2-one is not fully understood. However, it has been shown to act as a dopamine receptor agonist, which may be responsible for its psychoactive effects. 4-(Cyclohexylmethyl)piperazin-2-one has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
4-(Cyclohexylmethyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive and antidepressant effects. 4-(Cyclohexylmethyl)piperazin-2-one has also been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
4-(Cyclohexylmethyl)piperazin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-(Cyclohexylmethyl)piperazin-2-one is also stable under normal laboratory conditions and can be easily handled and stored. However, 4-(Cyclohexylmethyl)piperazin-2-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. 4-(Cyclohexylmethyl)piperazin-2-one is also known to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-(Cyclohexylmethyl)piperazin-2-one. One potential area of research is the development of new pharmaceuticals and agrochemicals using 4-(Cyclohexylmethyl)piperazin-2-one as a building block. Another area of research is the investigation of the mechanism of action of 4-(Cyclohexylmethyl)piperazin-2-one and its potential therapeutic applications. Additionally, further research is needed to determine the long-term effects of 4-(Cyclohexylmethyl)piperazin-2-one on the brain and body.
Synthesis Methods
The synthesis of 4-(Cyclohexylmethyl)piperazin-2-one involves the reaction of cyclohexylmethylamine with 2-piperazinone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(Cyclohexylmethyl)piperazin-2-one as the final product. The purity of 4-(Cyclohexylmethyl)piperazin-2-one can be improved by recrystallization and column chromatography.
Scientific Research Applications
4-(Cyclohexylmethyl)piperazin-2-one has been extensively used in scientific research for its various applications. It is commonly used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. 4-(Cyclohexylmethyl)piperazin-2-one has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
4-(cyclohexylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMGNRXQXNOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




